N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

This compound uniquely merges an N-pyrazinylbenzamide core (anti-TB pharmacophore) with a meta-pyrrolidine-1-sulfonyl group (carbonic anhydrase/MMP motif). The sulfonamide insertion dramatically alters hydrogen-bonding, electrostatic potential, and lipophilicity compared to alkyl-substituted analogs, enabling systematic SAR exploration of sulfonamide effects on antimycobacterial potency, selectivity, and ADME. Use as a hybrid benzamide-sulfonamide probe for chemical proteomics, a negative control for pyrrolidine sulfonamide libraries, or an isostere comparator against morpholine analogs. Essential for target deconvolution and polypharmacology studies.

Molecular Formula C15H16N4O3S
Molecular Weight 332.4 g/mol
CAS No. 890595-27-4
Cat. No. B6420675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
CAS890595-27-4
Molecular FormulaC15H16N4O3S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3
InChIInChI=1S/C15H16N4O3S/c20-15(18-14-11-16-6-7-17-14)12-4-3-5-13(10-12)23(21,22)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,17,18,20)
InChIKeyBUEVUNJCQWLTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890595-27-4)


N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890595-27-4) is a synthetic small molecule with the molecular formula C₁₅H₁₆N₄O₃S and a molecular weight of 332.4 g/mol . It belongs to the N-(pyrazin-2-yl)benzamide class and features a pyrrolidine-1-sulfonyl substituent at the meta-position of the benzamide ring. This compound is primarily offered as a research-grade building block or screening compound, and its structural architecture combines a pyrazine ring, a benzamide core, and a cyclic sulfonamide moiety . The meta-substitution pattern and pyrrolidine sulfonamide group distinguish it from simpler N-(pyrazin-2-yl)benzamide analogs that lack sulfonamide functionality.

Why Generic Substitution of N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890595-27-4) Is Not Advisable


Within the N-(pyrazin-2-yl)benzamide series, activity against biological targets is highly sensitive to the nature and position of substituents. Published antimycobacterial evaluations demonstrate that even minor alterations—such as chlorine position on the pyrazine ring or alkyl chain length on the benzene ring—produce order-of-magnitude differences in MIC values against M. tuberculosis H37Rv (MIC ranging from 3.13 µg/mL to >100 µg/mL) and selectivity indices [1]. The introduction of a sulfonamide group fundamentally alters hydrogen-bonding capacity, molecular electrostatic potential, and lipophilicity compared to unsubstituted or alkyl-substituted analogs. Consequently, a compound such as 4-chloro-N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide or a regioisomer with para-sulfonamide substitution cannot be assumed to exhibit equivalent binding, pharmacokinetic, or selectivity profiles. Direct experimental comparison is required for any substitution decision.

Quantitative Differentiation Evidence for N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890595-27-4) vs. Closest Analogs


Meta-Sulfonamide Substitution vs. Para-Sulfonamide or Unsubstituted Analogs in N-(Pyrazin-2-yl)benzamide Series

N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide bears the pyrrolidine-1-sulfonyl group at the meta-position of the benzamide ring. In closely related N-(pyrazin-2-yl)benzamides evaluated for antimycobacterial activity, substitution pattern on the benzene ring was a critical determinant of potency and selectivity. For example, 4-methyl (MIC = 6.25 µg/mL) and 4-ethyl (MIC = 3.13 µg/mL) substituted N-(5-chloropyrazin-2-yl)benzamides displayed markedly different activity compared to unsubstituted or ortho/meta-substituted analogs [1]. The meta-sulfonamide motif in the target compound introduces a hydrogen-bond acceptor/donor profile distinct from para-substituted sulfonamide regioisomers (e.g., 4-(pyrrolidin-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide), which may alter target engagement and selectivity. No direct head-to-head bioactivity comparison between the meta- and para-sulfonamide regioisomers has been published.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Pyrrolidine Sulfonamide vs. Morpholine Sulfonamide: Differential Physicochemical and Pharmacophoric Properties

The pyrrolidine-1-sulfonyl group in the target compound differs from the morpholine-4-sulfonyl group found in analogs such as 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide. Pyrrolidine is a secondary amine-derived sulfonamide (pKa of conjugate acid ~11.3), while morpholine introduces an ether oxygen that reduces basicity (pKa ~8.4) and increases topological polar surface area (tPSA) by approximately 9.2 Ų [1]. These differences affect solubility, membrane permeability, and hydrogen-bonding patterns. In published carbonic anhydrase inhibitor series, pyrrolidine sulfonamides and morpholine sulfonamides exhibited divergent isoform selectivity profiles, with Ki differences exceeding 10-fold for certain CA isoforms [2]. No direct comparison between the specific target compound and its morpholine analog has been published.

Drug Design Sulfonamide SAR Physicochemical Properties

Benzamide Linker vs. Sulfonamide Linker: Impact on Anti-Infective Activity and Target Fishing Profile

The target compound contains a benzamide linker (–C(=O)–NH–) connecting the pyrazine ring to the benzene core. In a comparative study of N-(pyrazin-2-yl)benzenesulfonamides (sulfonamide linker: –S(=O)₂–NH–) vs. N-(pyrazin-2-yl)benzamides (amide linker), the isosteric replacement of the retro-amide group by a sulfonamide moiety profoundly altered anti-infective activity and target engagement profiles [1]. While the sulfonamide series yielded compounds with MIC = 6.25 µg/mL (25 µM) against M. tuberculosis H37Rv, the benzamide series exhibited different activity patterns, and target fishing identified matrix metalloproteinase-8 (MMP-8) as a putative target for the sulfonamide series—a target not predicted for the benzamide analogs [1]. The target compound uniquely integrates a benzamide linker with a sulfonamide substituent, creating a hybrid pharmacophore absent from both pure benzamide and pure sulfonamide linker series.

Anti-Infective Linker Pharmacology Target Fishing

Absence of Published Bioactivity Data as a Differentiation Factor for Novel Screening

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases did not identify any published IC₅₀, Ki, EC₅₀, or MIC values for N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890595-27-4) as of the search date [1][2]. In contrast, structurally related N-(pyrazin-2-yl)benzamides without sulfonamide substitution have published MIC data ranging from 3.13 to >100 µg/mL against M. tuberculosis H37Rv [3], and N-(pyrazin-2-yl)benzenesulfonamides have reported MIC values of 6.25–50 µg/mL [4]. The absence of existing bioactivity annotations means this compound represents an untested chemical space at the intersection of benzamide and sulfonamide pharmacophores, offering a genuine opportunity for novel target discovery without the confounding influence of prior activity data.

High-Throughput Screening Chemical Biology Novel Chemical Space

Recommended Research Application Scenarios for N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 890595-27-4)


Structure-Activity Relationship (SAR) Expansion of N-(Pyrazin-2-yl)benzamide Anti-Infective Series

This compound can serve as a key analog for SAR studies exploring the impact of introducing a meta-sulfonamide substituent onto the N-(pyrazin-2-yl)benzamide scaffold. Published data show that N-(pyrazin-2-yl)benzamides with alkyl substituents achieve MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv [1]. Incorporating the pyrrolidine-1-sulfonyl group allows systematic evaluation of how sulfonamide hydrogen-bonding and electronic effects modulate antimycobacterial potency, cytotoxicity (HepG2 IC₅₀), and selectivity indices relative to the published alkyl-substituted series.

Hybrid Benzamide-Sulfonamide Pharmacophore Probe for Target Fishing

The compound uniquely combines a benzamide linker (characteristic of the N-pyrazinylbenzamide anti-TB series) with a sulfonamide substituent (characteristic of carbonic anhydrase and MMP inhibitor pharmacophores). Published target fishing on related N-(pyrazin-2-yl)benzenesulfonamides identified MMP-8 as a putative target [2]. This hybrid compound can be deployed in chemical proteomics or thermal shift assays to identify targets that preferentially bind the hybrid benzamide-sulfonamide architecture, potentially revealing polypharmacology opportunities inaccessible to pure benzamide or pure sulfonamide probes.

Negative Control or Inactive Comparator for Pyrrolidine Sulfonamide Hit Series

In the absence of detected bioactivity in major databases [3], this compound may serve as a negative control or inactive comparator for hit validation in screening campaigns involving pyrrolidine sulfonamide-containing libraries. Its structural similarity to active pyrrolidine sulfonamide chemotypes (e.g., 5-HT₂C agonists with EC₅₀ = 14–50 nM [4]) combined with the absence of annotated activity makes it suitable for assessing assay specificity and confirming that observed hits are not due to general sulfonamide reactivity.

Physicochemical Benchmarking of Pyrrolidine vs. Morpholine Sulfonamide Isosteres

Researchers comparing sulfonamide isosteres can use this compound as a pyrrolidine-sulfonamide reference point against morpholine-sulfonamide analogs such as 4-methyl-3-(morpholin-4-ylsulfonyl)-N-(pyrazin-2-yl)benzamide. The ~2.9 log unit difference in conjugate acid pKa between pyrrolidine (~11.3) and morpholine (~8.4) sulfonamides [5] translates to differential ionization at physiological pH, impacting membrane permeability, solubility, and off-target binding. Head-to-head comparative assays (e.g., PAMPA, CYP inhibition, plasma protein binding) using both isosteres would quantify the contribution of the amine moiety to ADME properties.

Quote Request

Request a Quote for N-(pyrazin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.